3,5-Nonadiene, 7,9,9-triethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Nonadiene, 7,9,9-triethoxy- is an organic compound with the molecular formula C15H28O3 It is characterized by the presence of three ethoxy groups attached to a nonadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Nonadiene, 7,9,9-triethoxy- typically involves the reaction of nonadiene with ethoxy groups under controlled conditions. The process may include steps such as:
Alkylation: Introduction of ethoxy groups to the nonadiene backbone.
Purification: Removal of impurities through techniques like distillation or chromatography.
Characterization: Verification of the compound’s structure using spectroscopic methods such as NMR and IR spectroscopy.
Industrial Production Methods
In an industrial setting, the production of 3,5-Nonadiene, 7,9,9-triethoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include:
Batch or Continuous Reactors: Depending on the scale of production.
Catalysts: Use of specific catalysts to enhance reaction rates.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Nonadiene, 7,9,9-triethoxy- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,5-Nonadiene, 7,9,9-triethoxy- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,5-Nonadiene, 7,9,9-triethoxy- exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to specific enzymes and inhibiting their activity.
Signal Transduction: Modulating signaling pathways within cells.
Receptor Binding: Interacting with cellular receptors to elicit biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Nonadiene, 7,9,9-trimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-Nonadiene, 7,9,9-triethoxy-2,4-dione: Contains additional carbonyl groups.
Uniqueness
3,5-Nonadiene, 7,9,9-triethoxy- is unique due to its specific arrangement of ethoxy groups and nonadiene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
72152-78-4 |
---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
(3E,5E,7R)-7,9,9-triethoxynona-3,5-diene |
InChI |
InChI=1S/C15H28O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h9-12,14-15H,5-8,13H2,1-4H3/b10-9+,12-11+/t14-/m0/s1 |
InChI-Schlüssel |
RTEIGGOBUZSFHU-YATWOAAGSA-N |
Isomerische SMILES |
CC/C=C/C=C/[C@@H](CC(OCC)OCC)OCC |
Kanonische SMILES |
CCC=CC=CC(CC(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.